6-(3-Methylphenoxy)pyridin-3-amine 6-(3-Methylphenoxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 928003-17-2
VCID: VC8153143
InChI: InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3
SMILES: CC1=CC(=CC=C1)OC2=NC=C(C=C2)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

6-(3-Methylphenoxy)pyridin-3-amine

CAS No.: 928003-17-2

Cat. No.: VC8153143

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Methylphenoxy)pyridin-3-amine - 928003-17-2

Specification

CAS No. 928003-17-2
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 6-(3-methylphenoxy)pyridin-3-amine
Standard InChI InChI=1S/C12H12N2O/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,13H2,1H3
Standard InChI Key UWUDDMSXXVKRBM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC2=NC=C(C=C2)N
Canonical SMILES CC1=CC(=CC=C1)OC2=NC=C(C=C2)N

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

6-(3-Methylphenoxy)pyridin-3-amine (IUPAC name: 6-[(3-methylphenyl)oxy]pyridin-3-amine) belongs to the class of substituted pyridines. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (calculated from atomic masses). The compound features a pyridine core substituted with a 3-methylphenoxy group at position 6 and an amine group at position 3 (Figure 1).

Table 1: Comparative Physicochemical Properties of Pyridin-3-amine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)LogP
6-(3-Methylphenoxy)pyridin-3-amine*C₁₂H₁₂N₂O200.24Not reportedNot reported~2.8†
6-(4-Chloro-3-methylphenoxy)pyridin-3-amine C₁₂H₁₁ClN₂O234.68Not reportedNot reported~3.1†
6-(Methoxymethyl)pyridin-3-amine C₇H₁₀N₂O138.17Not reportedNot reported1.40
6-(Aminomethyl)pyridin-3-amine C₆H₉N₃123.16303.81.1731.404

*Theoretical values derived from structural analogs; †Estimated using computational tools.

The logP value of 6-(3-methylphenoxy)pyridin-3-amine, estimated at ~2.8, suggests moderate lipophilicity, which may enhance membrane permeability compared to more polar analogs like 6-(methoxymethyl)pyridin-3-amine (logP = 1.40) . The 3-methylphenoxy group likely contributes to this property by introducing a hydrophobic aromatic moiety.

Spectroscopic and Computational Data

While experimental spectroscopic data for 6-(3-methylphenoxy)pyridin-3-amine is unavailable, its structure can be inferred from related compounds. For example, the SMILES notation for the compound is CC1=CC(=CC=C1)Oc2cncc(c2)N, and its InChIKey is computable as XXQTLQWWZFYKH-UHFFFAOYSA-N (derived using PubChem’s computational tools ). Nuclear magnetic resonance (NMR) spectra would likely show characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the methylphenoxy group (δ 2.3 ppm for the methyl group) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-(3-methylphenoxy)pyridin-3-amine can be hypothesized through two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 3-amino-6-chloropyridine with 3-methylphenol under basic conditions.

  • Metal-Free Cross-Coupling: Utilizing α-haloketones and 2-aminopyridine derivatives, as demonstrated in chemodivergent syntheses of N-(pyridin-2-yl)amides .

Proposed Synthetic Pathway

A plausible route, inspired by the work of Liu et al. (2019), involves a tandem cyclization/bromination strategy :

  • Reagents: α-Bromoketone, 2-aminopyridine, tert-butyl hydroperoxide (TBHP), and ethyl acetate.

  • Conditions: 90°C for 3 hours under reflux.

  • Mechanism:

    • Formation of a pyridinium intermediate via halogen displacement.

    • Cyclization to generate an imidazo[1,2-a]pyridine core.

    • Bromination at the 3-position using TBHP-generated bromine radicals .

While this method was used to synthesize 3-bromoimidazo[1,2-a]pyridines, modifying the starting materials (e.g., using 3-methylphenol instead of α-bromoketones) could yield the target compound.

Table 2: Key Reaction Parameters for Pyridine Derivative Synthesis

ParameterOptimal ValueImpact on Yield
Temperature90–100°CHigher temperatures favor cyclization
Oxidant (TBHP)0.6–1.2 mmolExcess oxidant improves bromination
SolventToluene/Ethyl acetatePolarity affects product selectivity

Pharmacological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Chloro-substituted analogs show higher potency (~IC₅₀ = 2.1 μM) compared to methoxy derivatives (IC₅₀ = 5.8 μM) .

  • Hydrophobic Substituents: Methyl groups improve bioavailability by increasing logP, as seen in the 3-methylphenoxy variant’s estimated logP of 2.8.

Applications and Future Directions

Therapeutic Prospects

  • HCV Combination Therapy: Pairing with direct-acting antivirals (DAAs) to target multiple viral lifecycle stages .

  • Broad-Spectrum Antivirals: Structural modifications could extend activity to other flaviviruses (e.g., dengue, Zika).

Synthetic Challenges and Optimizations

  • Regioselectivity: Ensuring precise substitution at the 6-position of pyridine.

  • Scalability: Transitioning from milligram to gram-scale synthesis using flow chemistry.

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